![molecular formula C10H16O B2564134 4-Methylbicyclo[2.2.2]octane-1-carbaldehyde CAS No. 94994-30-6](/img/structure/B2564134.png)

4-Methylbicyclo[2.2.2]octane-1-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

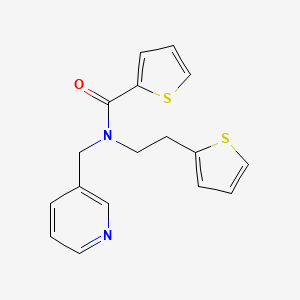

4-Methylbicyclo[2.2.2]octane-1-carbaldehyde is a chemical compound with the CAS Number: 94994-30-6 . It has a molecular weight of 152.24 .

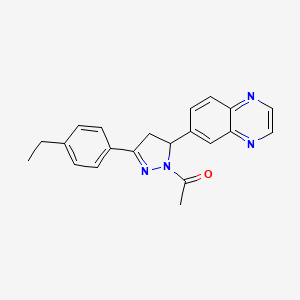

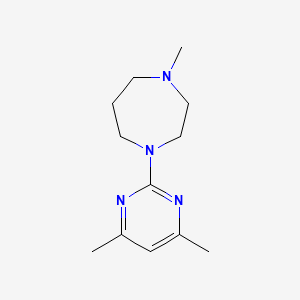

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16O/c1-9-2-5-10(8-11,6-3-9)7-4-9/h8H,2-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications

Efficient Catalysis in Synthesis

1,4-Diazabicyclo[2.2.2]octane (DABCO) is highlighted for its role as an efficient catalyst in various synthetic reactions. For instance, it has been utilized in the clean, one-pot synthesis of tetrahydrobenzo[b]pyran derivatives via a multicomponent reaction in aqueous media, showcasing its utility in promoting environmental-friendly synthetic routes with good yields and simple workup procedures (Tahmassebi, Bryson, & Binz, 2011). Similarly, DABCO-catalyzed reactions have facilitated the formation of Baylis–Hillman adducts in chromone-3-carbaldehyde derivatives with acrylonitrile, leading to novel polycyclic condensation derivatives (Kaye, Molefe, Nchinda, & Sabbagh, 2004).

Synthesis of Modified Borohydride Agents

Research into modified borohydride agents like 1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane tetrahydroborate (BAAOTB) versus Tetrabutylammonium Tetrahydroborate (TBATB) showcases the use of such agents for selective reductions in synthetic chemistry, where BAAOTB's rigid and bulky structure allows for more selective reactions compared to TBATB (Firouzabadi & Afsharifar, 1995).

Green Synthesis Approaches

The use of 1,4-Diazabicyclo[2.2.2]octane as a catalyst in Knoevenagel condensation reactions underlines a shift towards greener, more sustainable chemical synthesis. This method affords substituted electrophilic alkenes in excellent yields under mild conditions, with water as the reaction medium to enhance environmental benignity (Yu & Wang, 2013).

Advanced Material Synthesis

Zeolite synthesis using DABCO derivatives as structure-directing agents points towards applications in material science. These derivatives influence product selectivity in high-silica zeolite syntheses, indicating their potential in designing materials with specific properties (Takewaki, Beck, & Davis, 1999).

Properties

IUPAC Name |

4-methylbicyclo[2.2.2]octane-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-9-2-5-10(8-11,6-3-9)7-4-9/h8H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYQSRJPQZRTHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1)(CC2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-3-methyl-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2564051.png)

![9-(4-chlorophenyl)-1,7-dimethyl-3-(2-piperidin-1-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2564052.png)

![1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea](/img/structure/B2564061.png)